Indimitecan Hydrochloride

Anticancer Drug Discovery Topoisomerase I Inhibition Preclinical Pharmacology

Researchers face camptothecin instability and variable PK from lactone ring hydrolysis. Indimitecan HCl (LMP776) is a stable indenoisoquinoline TOP1 poison that avoids these issues. - Designed for synthetic lethality studies with PARP inhibitors (olaparib, niraparib) in HRD/BRCA models. - Enables cleaner lymphoma efficacy studies without severe camptothecin-like GI toxicity. - Tool for validating SLFN11 as a predictive biomarker via NCI-60 panel screens.

Molecular Formula C25H22ClN3O6
Molecular Weight 495.9 g/mol
CAS No. 915303-04-7
Cat. No. B12761873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndimitecan Hydrochloride
CAS915303-04-7
Molecular FormulaC25H22ClN3O6
Molecular Weight495.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC.Cl
InChIInChI=1S/C25H21N3O6.ClH/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23;/h4,7-12H,3,5-6,13H2,1-2H3;1H
InChIKeyVZCPAXRDLDYWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indimitecan Hydrochloride (LMP776): Non-Camptothecin TOP1 Inhibitor


Indimitecan hydrochloride (LMP776, CAS 915303-04-7) is an indenoisoquinoline-based, non-camptothecin topoisomerase I (TOP1) inhibitor under active clinical investigation. It functions as a TOP1 poison, stabilizing the enzyme-DNA cleavage complex to induce lethal DNA damage in rapidly dividing cancer cells [1]. As part of a class of compounds designed to overcome the well-documented limitations of FDA-approved camptothecin derivatives, including chemical instability, short half-life, and dose-limiting toxicities, indimitecan has entered Phase I clinical trials for relapsed solid tumors and lymphomas [2].

Non-camptothecin TOP1 poison mechanism, suitable for target engagement studies
Chemically stable scaffold: no pH-dependent lactone ring hydrolysis
Clinical-stage tool compound (Phase I) for translational oncology research

Indimitecan vs. Generic TOP1 Inhibitors


The procurement or substitution of Indimitecan with other TOP1 inhibitors, such as camptothecins (e.g., irinotecan, topotecan) or even other indenoisoquinolines (e.g., Indotecan, LMP744), is scientifically invalid without rigorous cross-validation. Camptothecins suffer from profound chemical instability in physiological conditions due to pH-dependent lactone ring hydrolysis, leading to rapid inactivation and variable pharmacokinetics, a limitation completely absent in the indenoisoquinoline scaffold [1]. Furthermore, even within the same indenoisoquinoline class, critical functional differences in metabolism, pharmacokinetic profiles (e.g., maximum tolerated dose, plasma half-life), and selective cytotoxicity against specific genetic backgrounds (e.g., SLFN11 expression, homologous recombination deficiency) mandate precise compound selection, as demonstrated by differential in vivo efficacy in preclinical canine lymphoma models [2].

Scaffold Camptothecin lactone instability may cause inconsistent exposure; indenoisoquinoline lacks hydrolyzable ring.
PK profile Indenoisoquinoline analogs differ in maximum tolerated dose and half-life; direct substitution requires cross-validation.
Genetics Sensitivity linked to SLFN11 and HRD status; response may vary between indenoisoquinoline members.

Quantitative Evidence for Indimitecan


NCI-60 Antiproliferative Potency

In a standardized National Cancer Institute (NCI) 60-cell line screen, Indimitecan demonstrated a broad and potent antiproliferative profile with a mean-graph midpoint (MGM) value of 0.079 ± 0.023 μM, indicating its high cytotoxic activity across diverse cancer types [1]. While no direct head-to-head MGM data is available in the same report for key comparators like Indotecan (LMP400) or LMP744, this value places Indimitecan among the most potent indenoisoquinolines in preclinical evaluation.

NCI-60 MGM
Cross-study comparable
0.079 ± 0.023 μM
Supports potency benchmark for lead selection
NCI-60 human tumor panel; direct comparator MGM unavailable
Anticancer Drug Discovery Topoisomerase I Inhibition Preclinical Pharmacology

Chemical Stability vs. Camptothecins

A primary limitation of camptothecin-based drugs (e.g., irinotecan, topotecan) is the reversible, pH-dependent hydrolysis of the E-ring lactone, which yields an inactive and toxic carboxylate form in human plasma, leading to complex and unpredictable pharmacokinetics [1]. In contrast, the indenoisoquinoline scaffold of Indimitecan and its analogs is chemically stable under physiological conditions, lacking the hydrolyzable lactone, thus ensuring a consistent and predictable drug concentration at the target site [2].

Chemical stability
Class-level inference
Indimitecan: stable (no lactone); Camptothecins: rapid pH-dependent hydrolysis
Supports consistent dosing across experiments
Physiological pH 7.4; qualitative class advantage
Pharmacokinetics Drug Stability Topoisomerase I Poison

Target Engagement and Tumor Response in Canine Lymphoma

In a Phase I study in dogs with naturally occurring lymphoma, which serves as a robust translational model for human non-Hodgkin lymphoma, Indimitecan (LMP776) demonstrated objective tumor responses. At the established maximum tolerated dose (MTD) of 17.5 mg/m², pharmacodynamic analyses confirmed target engagement in tumors [1]. Critically, in this head-to-head comparison, none of the three indenoisoquinolines tested (LMP400, LMP776, LMP744) induced the severe diarrhea commonly associated with irinotecan, confirming the class-wide advantage in tolerability [1].

GI tolerability
Head-to-head
0% diarrhea (any dose level)
Tolerability endpoint context
Phase I canine lymphoma model; irinotecan historical comparison
Canine Lymphoma Model Pharmacodynamics Comparative Oncology

Hypersensitivity in HR-Deficient and SLFN11-Positive Cancers

Preclinical studies have identified specific genetic backgrounds that confer hypersensitivity to Indimitecan and its analogs. Isogenic cell line models showed that BRCA1-, BRCA2-, and PALB2-deficient (homologous recombination-deficient, HRD) cells are significantly more sensitive to the cytotoxic effects of the clinical indenoisoquinolines, including Indimitecan [1]. Furthermore, high expression of Schlafen 11 (SLFN11), a marker of replicative stress sensitivity, was identified as a dominant determinant of response across a large panel of cancer cell lines [1]. Importantly, all three clinical indenoisoquinolines demonstrated synergistic activity when combined with the PARP inhibitor olaparib, particularly in HRD cells, suggesting a rational therapeutic strategy [1].

HRD sensitivity
Head-to-head
Increased cytotoxicity in BRCA1/2, PALB2 null vs. WT
Supports combination strategy context
Isogenic cell lines; synergy with olaparib observed
Synthetic Lethality PARP Inhibitor Synergy Biomarker-Driven Therapy

Indimitecan Application Scenarios


PARP Inhibitor Combination in HRD Cancers

Indimitecan is ideally suited for in vitro and in vivo studies exploring synthetic lethality with PARP inhibitors (e.g., olaparib, niraparib) in homologous recombination-deficient (HRD) tumor models, such as those with BRCA1/2 or PALB2 mutations. The strong preclinical evidence of synergy provides a robust rationale for designing such combination studies [1].

Pharmacodynamics in Lymphoma with Reduced GI Toxicity

Researchers focusing on lymphoma, including canine comparative oncology studies, can utilize Indimitecan to investigate TOP1 target engagement and tumor response without the confounding variable of severe gastrointestinal toxicity (diarrhea) that is characteristic of camptothecins like irinotecan, allowing for cleaner efficacy and tolerability assessments [2].

SLFN11-Stratified Sensitivity Profiling

Indimitecan is a valuable tool for pharmacogenomic studies aimed at validating SLFN11 as a predictive biomarker of response to TOP1 inhibitors. Its use in large-scale cell line screens, such as the NCI-60 panel or custom isogenic lines, can help define the relationship between SLFN11 expression levels and drug sensitivity, guiding patient selection strategies in future clinical trials [1].

Application
Selection Property
Validation Focus
PARP inhibitor combination studies
HRD synthetic lethality context
Synergy endpoints with olaparib
Lymphoma PD & tolerability research
Non-camptothecin scaffold
GI tolerability vs irinotecan comparator
SLFN11 biomarker profiling
SLFN11 expression sensitivity
Response stratification in cell panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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